(S)-6-Methylpiperidine-2,4-dione

Description

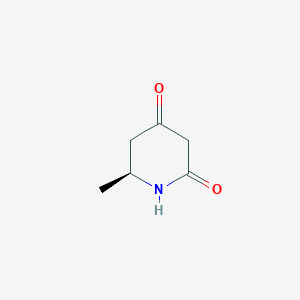

(S)-6-Methylpiperidine-2,4-dione is a cyclic diketone derivative with a six-membered piperidine ring substituted by a methyl group at the 6-position and two ketone groups at the 2- and 4-positions. Its molecular formula is C₆H₉NO₂, and its structure is defined by the SMILES notation CC1CC(=O)CC(=O)N1 and InChIKey ANAIVIDMOFUACM-UHFFFAOYSA-N . The compound is listed as a piperidine impurity (CAS: 99310-43-7) with 95% purity, though commercial availability is discontinued .

Properties

IUPAC Name |

(6S)-6-methylpiperidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-2-5(8)3-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAIVIDMOFUACM-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717653 | |

| Record name | (6S)-6-Methylpiperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653589-26-5 | |

| Record name | (6S)-6-Methylpiperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Methylpiperidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 6-methyl-2,4-piperidinedione as a starting material, which undergoes cyclization in the presence of a suitable catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-6-Methylpiperidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The piperidine ring allows for substitution reactions at various positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Organic Chemistry

(S)-6-Methylpiperidine-2,4-dione serves as a building block in the synthesis of more complex organic molecules. Its piperidine ring structure allows for various substitution reactions that can lead to the formation of diverse derivatives. The compound can undergo oxidation and reduction reactions, making it useful in creating different functional groups .

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications:

- Antitumor Activity: Studies have shown that this compound exhibits antitumor properties, making it a candidate for cancer treatment .

- Drug Development: It is being explored as a precursor in the synthesis of pharmaceuticals aimed at treating conditions such as leprosy and chronic inflammatory diseases .

Biological Studies

The compound is also studied for its interactions with biomolecules:

- Enzyme Modulation: this compound can bind to specific enzymes or receptors, potentially modulating their activity and leading to various biological effects.

- Structure-Activity Relationship (SAR): Ongoing research focuses on understanding how structural modifications affect biological activity, which is crucial for drug design .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Chemistry | Building block for complex organic synthesis | Versatile in substitution reactions |

| Medicinal Chemistry | Potential antitumor agent and drug precursor | Exhibits antitumor activity |

| Biological Studies | Interaction with enzymes and receptors | Modulates enzyme activity |

Case Study 1: Antitumor Activity

A study demonstrated that this compound showed significant cytotoxic effects against cancer cell lines. The mechanism involved the induction of apoptosis in tumor cells, suggesting its potential as an anticancer agent .

Case Study 2: Drug Development

Research into the synthesis of novel piperidine derivatives derived from this compound has led to compounds that effectively treat chronic diseases such as leprosy and inflammatory disorders. These derivatives were found to have improved pharmacological profiles compared to existing treatments .

Mechanism of Action

The mechanism of action of (S)-6-Methylpiperidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Functional Comparisons

Table 2: Pharmacological and Application Insights

Imidazolidine Diones :

IM-3 and IM-7 demonstrate acute cardiovascular and CNS effects in rodent models, suggesting bioactivity linked to their aryl-substituted imidazolidine cores . This contrasts with this compound, which lacks reported biological data.Pyrimidine Carboxylic Acids : Compounds like 2-Chloro-6-methylpyrimidine-4-carboxylic acid (100% purity) are utilized for their reactive carboxyl groups, enabling further derivatization . Their structural complexity exceeds that of this compound, which lacks functional groups for direct conjugation.

Biological Activity

(S)-6-Methylpiperidine-2,4-dione is a piperidine derivative notable for its diverse biological activities, particularly its potential therapeutic applications in oncology and neurology. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a diketone structure with carbonyl groups at positions 2 and 4 of the piperidine ring. The presence of the methyl group at position 6 contributes to its unique pharmacological properties compared to other piperidine derivatives.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antitumor Activity : The compound has been identified as having notable antitumor properties. It shows potential for development as an anticancer agent due to its ability to inhibit tumor cell proliferation with a relatively low toxicity profile, making it suitable for oral administration.

- Anticonvulsant Properties : There is evidence suggesting that this compound may act as an anticonvulsant. Its structural similarities to other biologically active piperidines support this potential application.

- Mechanism of Action : The compound's mechanism involves interaction with specific molecular targets, which may include enzymes or receptors that modulate various biological pathways. This interaction leads to diverse physiological effects, depending on the context of use .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 4-Methylpiperidine-2,6-dione | Diketone | Anticonvulsant | Different carbonyl positioning |

| Piperidine-2,6-dione | Diketone | Antitumor | Lacks methyl group at position 6 |

| 3-Benzyl-2,6-piperidinedione | Benzyl-substituted | Potential anticonvulsant | Presence of benzyl group |

| N-Methylpiperidine-2,4-dione | Methyl-substituted | Antitumor | Methyl group at nitrogen position |

The distinct methyl substitution pattern in this compound contributes to its promising biological activities compared to these related compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:

- Antitumor Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines. The compound's mechanism was linked to apoptosis induction and cell cycle arrest in cancer cells .

- Neuropharmacological Research : Investigations into the anticonvulsant properties revealed that this compound exhibited significant efficacy in animal models of epilepsy. The compound's ability to modulate neurotransmitter systems was noted as a key factor in its anticonvulsant effects.

- Pharmacokinetics : Studies on the pharmacokinetic profile indicated favorable absorption and distribution characteristics for this compound, supporting its potential for oral administration in therapeutic settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-6-Methylpiperidine-2,4-dione, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis of piperidine-2,4-dione derivatives typically involves cyclization of β-keto amides or condensation reactions under acidic or basic conditions. For enantioselective synthesis, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are critical. Reaction temperature and solvent polarity significantly impact stereochemical outcomes. For example, low temperatures (0–5°C) in aprotic solvents like THF can reduce racemization . Post-synthesis purification via recrystallization or chiral chromatography is essential to confirm enantiomeric purity using techniques like polarimetry or chiral HPLC .

Q. How can the structural and electronic properties of this compound be characterized experimentally and computationally?

- Methodological Answer :

- Experimental : X-ray crystallography provides definitive stereochemical assignments, while NMR (¹H/¹³C) and IR spectroscopy validate functional groups (e.g., carbonyl stretching at ~1700–1750 cm⁻¹). Mass spectrometry confirms molecular weight and fragmentation patterns .

- Computational : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electronic properties, dipole moments, and NMR chemical shifts. Basis sets like 6-31G(d,p) are recommended for balancing accuracy and computational cost .

Q. What safety protocols are required for handling this compound in laboratory settings?

- Methodological Answer : Piperidine derivatives often exhibit skin/eye irritation and respiratory hazards. Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of exposure:

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.

- Skin contact : Wash with soap/water for 15 minutes.

- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do substituents on the piperidine ring (e.g., methyl groups at position 6) influence the compound’s stability and reactivity?

- Methodological Answer : Steric effects from methyl groups can hinder nucleophilic attacks at adjacent positions, altering reaction pathways. Computational modeling (DFT) evaluates steric maps and frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Experimentally, compare reaction rates of this compound with non-methylated analogs under identical conditions (e.g., hydrolysis in acidic media) .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s bioactivity?

- Methodological Answer : Discrepancies may arise from solvent effects, implicit vs. explicit solvation models, or incomplete conformational sampling. Cross-validate using:

- Experimental : Dose-response assays (e.g., IC₅₀ values in cytotoxicity studies) with controls for solvent interference.

- Computational : Molecular dynamics simulations (explicit solvent) to account for solvation entropy .

Q. How can this compound be functionalized for targeted drug delivery systems?

- Methodological Answer : Introduce bioorthogonal handles (e.g., azide/alkyne groups) via nucleophilic substitution at the 3-position. Assess conjugation efficiency using LC-MS and stability in physiological buffers (pH 7.4, 37°C). In vitro cell uptake studies (e.g., fluorescence tagging) validate targeting efficacy .

Q. What are the limitations of current DFT methods in predicting the tautomeric equilibria of this compound?

- Methodological Answer : Standard DFT functionals (e.g., B3LYP) often underestimate tautomeric energy differences due to inadequate treatment of dispersion forces. Use double-hybrid functionals (e.g., B2PLYP) or coupled-cluster methods (CCSD(T)) for improved accuracy. Experimental validation via ¹H NMR in deuterated solvents (e.g., D₂O vs. DMSO-d₆) quantifies tautomer populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.